![molecular formula C20H20N2O3 B2643484 Methyl 4-[(2-ethoxyphenyl)amino]-6-methylquinoline-2-carboxylate CAS No. 1207026-27-4](/img/structure/B2643484.png)
Methyl 4-[(2-ethoxyphenyl)amino]-6-methylquinoline-2-carboxylate
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Overview
Description
“Methyl 4-[(2-ethoxyphenyl)amino]-6-methylquinoline-2-carboxylate” is a complex organic compound. It contains a quinoline backbone, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It also has an ethoxyphenylamino group and a methyl carboxylate group attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the quinoline ring, the introduction of the ethoxyphenylamino group, and the addition of the methyl carboxylate group. The exact methods would depend on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline ring, along with the attached ethoxyphenylamino and methyl carboxylate groups. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
As an organic compound, “Methyl 4-[(2-ethoxyphenyl)amino]-6-methylquinoline-2-carboxylate” would be expected to undergo various chemical reactions. These could include reactions at the quinoline ring, or at the ethoxyphenylamino or methyl carboxylate groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include properties such as its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Chemical Constitution and Physiological Action
Research has explored various isoquinolines, including structures similar to Methyl 4-[(2-ethoxyphenyl)amino]-6-methylquinoline-2-carboxylate, for their effects on blood pressure, pulse rate, respiration, and smooth muscle. The studies aim to link the chemical constitution of these compounds to their physiological actions. It's been found that hydroxy groups can increase pressor action while methoxy and ethoxy groups decrease it. Interestingly, ethoxy derivatives usually depress smooth muscle, likely through a direct action, while methoxy derivatives may have both nervous and direct muscular actions (Fassett & Hjort, 1938).
Anticancer Properties
Continuing structure-activity relationship (SAR) studies on anilinoquinazolines, which have a core structure similar to Methyl 4-[(2-ethoxyphenyl)amino]-6-methylquinoline-2-carboxylate, have identified potent apoptosis inducers and anticancer candidates. These compounds demonstrate potent apoptosis-inducing capabilities, excellent blood-brain barrier penetration, and significant efficacy in various cancer models (Sirisoma et al., 2009).
Cyclization and Chemical Transformations
Methyl 4-[(2-ethoxyphenyl)amino]-6-methylquinoline-2-carboxylate and its derivatives have been studied for their cyclization properties and the potential to undergo various chemical transformations. The cyclization process can result in the formation of anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. These cyclization and transformation processes contribute significantly to the development of new compounds with potential biological activities (Ukrainets et al., 2014).
Synthesis and Diversification
Efforts in synthetic chemistry have focused on the synthesis of novel quinolone and quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides, enabling late-stage diversification. This diversification allows for the development of potent antagonists, demonstrating the compound's potential in therapeutic applications and pharmaceutical development (Horchler et al., 2007).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 4-(2-ethoxyanilino)-6-methylquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-4-25-19-8-6-5-7-16(19)22-17-12-18(20(23)24-3)21-15-10-9-13(2)11-14(15)17/h5-12H,4H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPSDIIKCMQKQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=CC(=NC3=C2C=C(C=C3)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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